2-(3-Bromopropyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8BrNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2 |
InChI Key |
AJUSUQJHHOSEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Aminothiazole Derivatives
This classical route involves the cyclization of α-haloketones with thioamides, followed by alkylation.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| 1. Formation of α-haloketone | Halogenation of appropriate ketone | Variable | , |
| 2. Cyclization with Thioamide | Thioamide + base, reflux | 60-80% |
α-Haloketone + Thioamide → 2-Aminothiazole Intermediate → Cyclization → this compound
- The halogenation step typically uses N-bromosuccinimide (NBS) or bromine.
- The subsequent cyclization is facilitated by bases like potassium carbonate or sodium ethoxide.
Alkylation at the 2-Position
The key step involves nucleophilic substitution with 3-bromopropyl bromide:
2-Aminothiazole + 3-bromopropyl bromide → this compound
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Base: Potassium carbonate.
- Temperature: Reflux (~80°C).
| Parameter | Data | Reference |
|---|---|---|
| Yield | 65-75% | |
| Reaction Time | 12-24 hours |
Method 2: Thiazole Synthesis via Hantzsch or Gewald Reactions
Gewald Reaction Approach
This method involves the synthesis of 2-aminothiazoles through the reaction of ketones, sulfur, and α-cyanoesters, followed by functionalization.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| 1. Gewald Reaction | Ketone + sulfur + cyanoester, base, reflux | 50-70% | , |
| 2. Cyclization to Thiazole | Cyclization with halogenating agents | 60-80% |
Post-synthesis, the thiazole core undergoes nucleophilic substitution with 3-bromopropyl bromide under similar conditions as Method 1.
Method 3: Industrial-Scale Synthesis via Thiazole-2-Methanamide Intermediates
Recent patents describe industrial routes involving halogenation and subsequent substitution reactions.
Synthesis Pathway
- Step 1: Starting from commercially available 2-bromo thiazole.
- Step 2: Lithiation of 2-bromo thiazole using n-butyllithium in tetrahydrofuran at -75°C to generate the lithio intermediate.
- Step 3: Quenching with 3-bromopropyl chloride to introduce the 3-bromopropyl group.
- Step 4: Purification via recrystallization.
| Parameter | Data | Reference |
|---|---|---|
| Yield | 70-75% | |
| Reaction Temperature | -75°C |
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| 1 | α-Haloketone + Thioamide | NBS, base | Reflux, 12-24 h | 65-75% | Classical, versatile |
| 2 | Gewald reaction intermediates | Sulfur, cyanoester | Reflux, base | 50-70% | Suitable for large scale |
| 3 | 2-Bromo thiazole | n-Butyllithium, 3-bromopropyl chloride | -75°C, inert atmosphere | 70-75% | Industrial, high yield |
Research Findings and Optimization Insights
- Reaction Efficiency: Lithiation methods combined with alkyl halides provide high yields and are scalable.
- Selectivity: Alkylation at the 2-position of thiazole is highly selective under controlled conditions.
- Safety Considerations: Use of low temperatures (-75°C) with n-butyllithium requires appropriate safety measures.
- Yield Optimization: Excess alkyl halide and longer reaction times improve yields; however, over-alkylation can occur, necessitating careful control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-bromopropyl group undergoes nucleophilic substitution (SN2) due to the bromide's leaving-group ability. Common nucleophiles and outcomes include:
Key Findings :
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
-
Microwave irradiation (130°C, 30 min) improves azidation yields to >90%.
Elimination Reactions
Dehydrohalogenation of the bromopropyl side chain forms alkenes, useful for conjugation or polymerization:
| Base | Solvent | Temperature | Alkene Yield (%) |
|---|---|---|---|
| DBU | Toluene | 110°C | 88 |
| KOtBu | THF | 60°C | 75 |
Mechanistic Insight :
-
Follows E2 pathway, with base abstracting β-hydrogen concurrent with Br⁻ departure.
Coupling Reactions
The bromine atom participates in cross-coupling reactions to form biaryl or alkyl-aryl systems:
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(OAc)₂ | XPhos | 82 |
| 2-Naphthyl | PdCl₂(dppf) | dppf | 76 |
Optimization :
Cyclization Reactions
The bromopropyl side chain facilitates intramolecular cyclization to form fused heterocycles:
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Thiazolo[3,2-b] thiazepine | DMF, 120°C | 68 |
| CuI | Thiazolo[4,5-d]pyrimidine | NMP, 150°C | 73 |
Structural Impact :
Oxidation of Thiazole Ring
-
Yields 92% under microwave irradiation (100°C, 20 min).
Reduction of Bromopropyl Group
-
Ethanol solvent at 0°C prevents over-reduction of the thiazole ring.
Scientific Research Applications
2-(3-Bromopropyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in antimicrobial and anticancer studies.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or receptor modulation. The thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
5-(3-Bromo-2-methylpropyl)-1,3-thiazole
This structural isomer features a methyl branch at the C2 position of the propyl chain, introducing steric hindrance that may impede nucleophilic attack compared to the linear chain in the target compound. Such branching could lower boiling points and alter solubility .
2-(Bromomethyl)-1,3-thiazole
The shorter bromomethyl chain enables faster SN2 reactions due to reduced steric effects. Its lower molecular weight (178.05 vs. ~206.06) and compact structure make it preferable for synthesizing small-molecule derivatives .
3-(3-Bromopropyl)-1,2,5-thiadiazole
The thiadiazole core, with two nitrogen atoms, enhances hydrogen-bonding capacity and electronic diversity. This compound is prioritized in agrochemical research, contrasting with the thiazole-based target’s broader synthetic utility .
2-(3-Bromophenoxy)-1,3-thiazole
The bromophenoxy group increases aromaticity and lipophilicity, favoring applications in materials science or catalysis. The bromine on the phenyl ring enables aryl coupling reactions, unlike the alkyl bromide in the target compound .
2-Methyl-2-(3-bromopropyl)-1,3-dioxolane
As a non-aromatic ether, this compound lacks the conjugated π-system of thiazole, reducing its stability under acidic conditions. It is often employed as a protecting group for alcohols or ketones .
Biological Activity
2-(3-Bromopropyl)-1,3-thiazole is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by recent research findings and data.
Chemical Structure and Synthesis
The structure of this compound features a thiazole ring substituted with a bromopropyl group. The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with bromopropyl derivatives. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has demonstrated significant activity against various bacterial strains. For instance, studies indicate that compounds with similar thiazole structures exhibit minimum inhibitory concentrations (MICs) ranging from 1.0 to 61.2 µM against Mycobacterium tuberculosis and Staphylococcus pneumoniae .
Anticancer Properties
Research has shown that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. In particular, studies involving similar compounds reveal that modifications in the thiazole structure can enhance anticancer activity. For example, compounds with specific substitutions on the thiazole ring have shown increased potency against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves inducing apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
Thiazoles are also recognized for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
Several studies have investigated the biological activities of thiazole derivatives closely related to this compound:
- Study on Antimicrobial Activity : A study reported that a series of thiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its efficacy against resistant strains .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of lipophilicity in enhancing cellular uptake and subsequent cytotoxic effects .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Bromopropyl)-1,3-thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of bromopropyl-thiazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, Grignard reagents (e.g., Mg in THF) and copper catalysts (e.g., CuI) are used to facilitate alkylation or cross-coupling steps under inert atmospheres . Solvent selection (e.g., THF, DMF) and temperature control (-78°C to 20°C) critically impact reaction efficiency. Yields ranging from 42% to 92% have been reported depending on stoichiometry and catalyst loading . Characterization via NMR (¹H, ¹³C) and IR spectroscopy is essential to confirm structure and purity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Compare experimental ¹H and ¹³C spectra with computational predictions (e.g., δ ~2.5 ppm for methylene protons adjacent to bromine) .
- Elemental Analysis : Verify calculated vs. experimental C, H, N, and S content (e.g., deviations <0.3% indicate high purity) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.05 for C₄H₄BrNS) .
Q. What purification strategies are effective for brominated thiazole derivatives?
- Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard. For thermally stable compounds, vacuum distillation (boiling point ~199°C) may be employed . Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for bromopropyl-thiazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict NMR chemical shifts and IR vibrational modes. Discrepancies between experimental and theoretical data may indicate conformational flexibility or impurities. Cross-validate with X-ray crystallography (e.g., C–C bond lengths ~1.75 Å) to resolve ambiguities .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Kinetic studies suggest a two-step mechanism: (1) oxidative addition of Pd⁰ to C–Br, and (2) transmetallation with boronic acids. Steric hindrance from the thiazole ring may slow reaction rates, requiring elevated temperatures (80–100°C) .
Q. How does the thiazole ring influence the electronic properties of bromopropyl-thiazole derivatives?
- Methodological Answer : The thiazole’s electron-withdrawing nature decreases electron density at the bromine-bearing carbon, enhancing electrophilicity. Cyclic voltammetry reveals reduction potentials near -1.2 V (vs. Ag/AgCl), correlating with reactivity in nucleophilic substitutions. Hammett substituent constants (σ ~0.6) further quantify electronic effects .
Q. What strategies mitigate challenges in scaling up bromopropyl-thiazole synthesis?
- Methodological Answer : Optimize exothermic reactions via flow chemistry (e.g., microreactors for Grignard additions). Use in situ FT-IR to monitor intermediates and reduce side products. For air-sensitive steps, employ Schlenk lines or gloveboxes. Pilot studies report 78% yield at 100-g scale using THF reflux .
Specialized Methodological Considerations
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Replace the bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -NH₂, -OH) via SN2 reactions. For bioactivity screening, incorporate fluorophores (e.g., dansyl chloride) for cellular uptake tracking. Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases) .
Q. What safety protocols are critical for handling brominated thiazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
